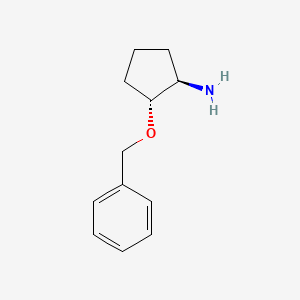

(1R,2R)-2-(Benzyloxy)cyclopentanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-phenylmethoxycyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMSXLUBRRQALI-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181657-56-7 | |

| Record name | (1R,2R)-trans-2-Benzyloxy-cyclopentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1r,2r 2 Benzyloxy Cyclopentanamine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, (1R,2R)-2-(Benzyloxy)cyclopentanamine, suggests several strategic disconnections. The core of the molecule is a 1,2-disubstituted cyclopentane (B165970) ring with a benzyloxy ether and an amino group in a trans configuration.

The most logical primary disconnection is at the C-N bond, leading to a chiral cyclopentanol (B49286) precursor. This disconnection is synthetically favorable as the amino group can be introduced via nucleophilic substitution or reductive amination. A further disconnection of the C-O bond of the benzyloxy group reveals a simpler cyclopentane diol or an epoxide as a potential starting material.

A plausible retrosynthetic pathway is as follows:

This compound can be conceptually derived from (1R,2R)-2-(benzyloxy)cyclopentanol . This transformation would involve the conversion of the hydroxyl group to an amino group with retention of configuration, for which methods like the Mitsunobu reaction are suitable.

(1R,2R)-2-(Benzyloxy)cyclopentanol can be disconnected at the ether linkage, leading back to (1R,2R)-1,2-cyclopentanediol and benzyl (B1604629) bromide.

Alternatively, a more convergent approach involves the ring-opening of cyclopentene (B43876) oxide with a benzyl alcohol-derived nucleophile or, more commonly, with benzylamine (B48309) followed by O-benzylation and subsequent manipulation of the amino group. A key strategy involves the reaction of cyclopentene oxide with benzylamine to produce racemic trans-2-(benzylamino)cyclopentanol.

Enantioselective Synthesis Approaches

The enantioselective synthesis of this compound can be achieved through two main strategies: asymmetric catalytic methods that directly generate the chiral centers, or the synthesis of a diastereomeric mixture followed by resolution.

Asymmetric Catalytic Methods

While specific examples for the direct asymmetric synthesis of this compound are not extensively documented in readily available literature, analogous transformations on similar substrates provide a strong basis for potential catalytic approaches.

Chiral metal complexes are frequently employed to catalyze reactions that establish stereocenters with high enantioselectivity. For the synthesis of the key cyclopentanol intermediate, a potential approach is the asymmetric ring-opening of cyclopentene oxide. This reaction can be catalyzed by various chiral metal complexes, including those of chromium, cobalt, or aluminum.

| Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) |

| Chiral Salen-Cr(III) Complex | Cyclopentene Oxide | (1R,2R)-2-Azido-1-cyclopentanol | >95% |

| Chiral Co(II) Complex | Cyclopentene Oxide | (1R,2R)-2-Amino-1-cyclopentanol | High |

The data in this table is representative of asymmetric ring-opening reactions of cyclopentene oxide to form related 1,2-aminoalcohols and serves as a model for the potential synthesis of the target compound's precursors.

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral amines, phosphoric acids, or thioureas can catalyze a variety of transformations that could be adapted for the synthesis of the target molecule's backbone. For instance, an asymmetric Michael addition to cyclopentenone followed by reduction could establish the desired stereochemistry.

| Organocatalyst | Reaction Type | Substrate | Product Stereochemistry |

| Chiral Proline Derivative | Michael Addition | Cyclopentenone | Enantioenriched 3-substituted cyclopentanone (B42830) |

| Chiral Phosphoric Acid | Desymmetrization | meso-anhydride | Chiral monoester |

This table illustrates the potential of organocatalysis in creating chiral cyclopentane structures that could serve as intermediates.

Diastereoselective Synthesis and Subsequent Resolution

A common and practical approach to obtaining enantiomerically pure this compound involves the synthesis of a racemic mixture of a key intermediate, followed by resolution.

Classical resolution relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

A well-established method for a closely related precursor involves the synthesis of racemic trans-2-(benzylamino)cyclopentanol. This is achieved by the ring-opening of cyclopentene oxide with benzylamine. google.com The resulting racemic amino alcohol can then be resolved using a chiral acid, such as R-(-)-mandelic acid. google.com

The process can be summarized as follows:

Synthesis of Racemic Intermediate: Cyclopentene oxide is reacted with benzylamine to yield racemic trans-2-(benzylamino)cyclopentanol.

Diastereomeric Salt Formation: The racemic amino alcohol is treated with an enantiomerically pure chiral acid (e.g., R-(-)-mandelic acid) in a suitable solvent.

Fractional Crystallization: The diastereomeric salt of the (1R,2R)-enantiomer selectively crystallizes from the solution.

Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base to liberate the enantiomerically pure (1R,2R)-2-(benzylamino)cyclopentanol.

O-Benzylation and N-Deprotection/Functionalization: The hydroxyl group can then be benzylated, and the N-benzyl group can be removed and replaced with a simple amino group to yield the final product.

| Resolving Agent | Racemic Substrate | Diastereomeric Salt | Separation Method |

| R-(-)-Mandelic Acid | trans-2-(Benzylamino)cyclopentanol | (1R,2R)-2-(Benzylamino)cyclopentanol mandelate | Fractional Crystallization |

This table outlines the key components of the classical resolution method applicable to the synthesis of the target compound's precursor.

Enzymatic Resolution Strategies

Enzymatic kinetic resolution is a powerful strategy for accessing enantiopure 1,2-aminocyclopentanol derivatives, which are direct precursors to this compound. This method relies on the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the reacted product.

A common approach involves the resolution of a racemic N-protected cis-2-aminocyclopentanol. Lipases such as Candida antarctica lipase (B570770) B (CALB) or Pseudomonas cepacia lipase (PSL) are frequently employed to catalyze the acylation of the hydroxyl group. ankara.edu.tr In a typical resolution, the racemic N-protected aminocyclopentanol is treated with an acyl donor in a non-polar organic solvent. The enzyme selectively acylates one enantiomer (e.g., the (1S,2S)-enantiomer), leaving the desired (1R,2R)-enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated chromatographically. Subsequent hydrolysis of the ester allows for the recovery of the other enantiomer. The enantiomeric excess (ee) of the resolved products often exceeds 99%.

Another enzymatic method involves the use of amine transaminases (ATAs), which can synthesize chiral amines with high enantioselectivity. wikipedia.org This could be applied in a cascade reaction to produce the target amine from a corresponding ketone precursor.

Below is a table summarizing typical conditions for the enzymatic resolution of related aminocycloalkanols.

| Enzyme | Substrate | Acyl Donor | Solvent | Typical Outcome |

| Candida antarctica Lipase B (CALB) | Racemic N-Boc-cis-2-aminocyclopentanol | Vinyl acetate | Toluene (B28343) | High enantiomeric excess (>99% ee) for the unreacted (1R,2R)-alcohol. |

| Pseudomonas cepacia Lipase (PSL) | Racemic N-Cbz-trans-2-aminocyclopentanol | Isopropenyl acetate | Diisopropyl ether | Efficient resolution yielding both enantiomers with high optical purity. ankara.edu.tr |

| Burkholderia cepacia Lipase | Racemic trans-2-(diallylamino)cyclopentanol | Butyric anhydride | Hexane (B92381) | High selectivity and yield for the resolved enantiomers. sigmaaldrich.com |

Chiral Pool Approaches and Derivatization

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products like carbohydrates, amino acids, or terpenes as starting materials. wikipedia.orgmdpi.com This strategy incorporates pre-existing stereocenters into the target molecule, avoiding the need for asymmetric synthesis or resolution steps.

For the synthesis of this compound, a suitable chiral starting material would be a functionalized cyclopentane derivative derived from a natural source. For instance, certain carbohydrates can be converted into highly functionalized cyclopentane rings through multi-step sequences involving reactions like the Ferrier carbocyclization. biosynth.com

A plausible synthetic route could begin with a chiral lactam, such as (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, which is commercially available and derived from chiral sources. A synthetic sequence might involve:

Saturation and Protection: Catalytic hydrogenation of the double bond followed by protection of the lactam nitrogen (e.g., with a Boc group).

Reductive Ring Opening: Cleavage of the lactam using a reducing agent like sodium borohydride (B1222165) to yield a cis-substituted cyclopentane with amino and hydroxymethyl groups.

Functional Group Manipulation: Conversion of the hydroxymethyl group to a hydroxyl group and introduction of the benzyl ether at this position. The existing amino group would already be correctly positioned with the desired stereochemistry derived from the starting material.

This approach ensures that the absolute stereochemistry of the final product is controlled by the chirality of the initial starting material.

Protection and Deprotection Strategies for the Amino and Hydroxyl Equivalents

In the synthesis of this compound, the strategic use of protecting groups is essential to prevent unwanted side reactions and ensure chemoselectivity. researchgate.net Both the amino group and its precursor, the hydroxyl group, require temporary masking during various synthetic transformations.

Amino Group Protection: The nucleophilic nature of the amino group necessitates its protection during reactions such as O-benzylation. Carbamates are the most common protecting groups for amines.

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable under a wide range of conditions but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)).

Carboxybenzyl (Cbz or Z): Introduced using benzyl chloroformate (CbzCl), the Cbz group is stable to acidic and basic conditions but is efficiently removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C). This method is particularly convenient as the deprotection of the Cbz group can often be performed concurrently with the debenzylation of other groups if desired.

Hydroxyl Equivalent and Benzyl Group: The benzyl group in the target compound serves a dual role. It is a key structural feature but also acts as a protecting group for the hydroxyl functionality. It is typically introduced via Williamson ether synthesis, where the sodium alkoxide of the precursor alcohol is reacted with benzyl bromide (BnBr) in a solvent like tetrahydrofuran (B95107) (THF). The benzyl ether is robust and stable to many reaction conditions but can be removed by catalytic hydrogenolysis, which cleaves the C-O bond to regenerate the alcohol.

The choice of an orthogonal protecting group strategy is critical. researchgate.net For example, using a Boc group for the amine and a benzyl ether for the alcohol allows for selective deprotection. The Boc group can be removed with acid without affecting the benzyl ether, and the benzyl ether can be removed by hydrogenolysis while the Boc group remains intact.

| Protecting Group | Functional Group | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl (Boc) | Amine | Boc₂O, base (e.g., Et₃N) | Acidic (TFA, HCl) |

| Carboxybenzyl (Cbz) | Amine | CbzCl, base | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Benzyl (Bn) | Hydroxyl | Benzyl bromide, base (e.g., NaH) | Catalytic Hydrogenolysis (H₂, Pd/C) |

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency of the synthesis of this compound, each reaction step must be carefully optimized. Key parameters that influence reaction outcomes include solvent, temperature, catalyst loading, reagent stoichiometry, and reaction time.

For instance, in an enzymatic resolution step, the choice of solvent can dramatically affect enzyme activity and enantioselectivity. Non-polar solvents like toluene or hexane are often preferred. Temperature control is also vital, as higher temperatures can increase reaction rates but may lead to enzyme denaturation or reduced selectivity.

In a chemical step, such as the O-benzylation of the precursor alcohol, optimization is equally important. The choice of base (e.g., sodium hydride vs. potassium tert-butoxide) and solvent (e.g., THF vs. DMF) can significantly impact the reaction rate and yield by influencing the solubility of the alkoxide intermediate and the kinetics of the Sₙ2 reaction.

The following table illustrates parameters that could be optimized for a hypothetical O-benzylation step to enhance yield.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Optimized Condition |

| Base | NaH | K₂CO₃ | KOtBu | NaH (strong, non-nucleophilic) |

| Solvent | THF | Acetonitrile | DMF | DMF (polar aprotic, good solubility) |

| Temperature | 0 °C | Room Temp. | 60 °C | Room Temp. (balances rate and side reactions) |

| BnBr Equivalents | 1.1 eq | 1.5 eq | 2.0 eq | 1.5 eq (ensures full conversion without excess) |

| Yield | Moderate | Low | High (with side products) | High (>90%) |

Scalability Considerations for Research Applications

Reagent Selection: For larger scale synthesis, expensive reagents, such as certain chiral catalysts or enzymes, may become prohibitively costly. Therefore, routes that utilize cheaper starting materials, such as those from the chiral pool, or highly efficient catalytic steps with low catalyst loadings are preferred.

Purification Methods: Purification by column chromatography, which is common in small-scale synthesis, can be cumbersome and time-consuming on a larger scale. Developing conditions that allow for purification by crystallization or distillation is highly advantageous. For instance, if an intermediate can be isolated as a stable crystalline solid, it allows for efficient purification and removal of impurities in a single step.

Process Safety and Efficiency: Reactions that require cryogenic temperatures, high pressures, or generate toxic byproducts are less suitable for scale-up. One-pot or "telescoped" procedures, where intermediates are not isolated but are carried forward in the same reaction vessel, can significantly improve efficiency by reducing the number of workup and purification steps. For example, a protection step followed by a substitution could potentially be performed sequentially in a single pot, saving time and reducing material loss.

Developing a scalable synthesis requires a shift in focus from merely achieving the chemical transformation to ensuring the entire process is robust, economical, and practical for producing the required quantities of this compound for further research.

Applications of 1r,2r 2 Benzyloxy Cyclopentanamine in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecular Architectures

The primary application of (1R,2R)-2-(benzyloxy)cyclopentanamine lies in its use as a chiral precursor. The inherent chirality of the molecule is transferred to subsequent products, which is a critical requirement in the synthesis of bioactive molecules where stereochemistry dictates efficacy and safety. The benzyloxy group serves as a robust protecting group for the hydroxyl function, which can be removed in later synthetic stages, while the amine group provides a nucleophilic handle for a wide array of chemical modifications.

Construction of Chiral Nitrogen-Containing Heterocycles

The amine functionality of this compound is a key feature that enables its use in the construction of nitrogen-containing heterocycles. This is particularly relevant in the synthesis of carbocyclic nucleoside analogues, where the cyclopentane (B165970) ring mimics the ribose sugar of natural nucleosides. In these syntheses, the chiral aminocyclopentane core is coupled with functionalized pyrimidine (B1678525) or purine (B94841) bases to form the final heterocyclic structure.

For instance, the synthesis of antiviral compounds similar to Abacavir involves the construction of a purine heterocycle on a chiral cyclopentenylamine scaffold. The synthesis starts from a chiral precursor like this compound, which ensures the correct stereochemistry at the carbon atom where the heterocyclic base is attached. This stereocontrol is crucial for the molecule's ability to interact with viral enzymes like reverse transcriptase. The process typically involves building the purine ring system step-wise or coupling the amine with a pre-formed, activated heterocyclic precursor.

Synthesis of Enantiopure Amines and Amino Alcohols

This compound is itself an enantiopure amine, and it serves as a foundational element for synthesizing more complex chiral amines and amino alcohols. The transformation of this building block into target molecules preserves the enantiopurity of the original stereocenters.

In the context of carbocyclic nucleosides, the final products are complex enantiopure amines. For example, the synthesis of Abacavir, a potent anti-HIV drug, requires a specific stereoisomer of a 4-aminocyclopentene methanol. The synthesis can be envisioned starting from a precursor like this compound, where the existing amine group is transformed and another functional group is introduced to build the final structure. The benzyloxy group can be deprotected to reveal the hydroxyl group, thus forming an amino alcohol, which can then be further functionalized. The sequence of these reactions is designed to maintain the stereochemical integrity of the molecule throughout the synthesis.

Precursor to Biologically Relevant Scaffolds

The 1,2-disubstituted aminocyclopentane scaffold is a key feature in several biologically active compounds, most notably in the class of antiviral agents known as carbocyclic nucleosides. nih.gov These compounds are analogues of natural nucleosides where the furanose oxygen of the ribose ring is replaced by a methylene (B1212753) group. nih.gov This structural change imparts greater metabolic stability against degradation by phosphorylases while often retaining or enhancing biological activity.

This compound represents a key intermediate for the synthesis of such scaffolds. Its stereochemistry is analogous to that required for potent antiviral activity in drugs like Abacavir. Abacavir is a guanosine (B1672433) analogue that inhibits HIV reverse transcriptase, and its efficacy is highly dependent on the cis-relationship of the substituents on the cyclopentene (B43876) ring. newdrugapprovals.org

The synthesis of these antiviral agents often involves the following key transformations starting from a related chiral aminocyclopentane precursor:

Coupling: The amine group is coupled with a substituted pyrimidine or purine base.

Functional Group Interconversion: The protected hydroxyl group (benzyloxy) is deprotected and converted into other necessary functional groups.

Unsaturation: A double bond is introduced into the cyclopentane ring, as seen in many active carbocyclic nucleosides like Abacavir and its precursor, Carbovir. nih.gov

The table below outlines key intermediates and the target scaffold in a representative synthesis of a carbocyclic nucleoside.

| Compound Name | Structure | Role in Synthesis |

| This compound | C₁₂H₁₇NO | Chiral Starting Material |

| N-Protected Aminocyclopentanol | Varies | Intermediate after amine protection and debenzylation |

| Carbocyclic Purine Nucleoside | Varies | Final Biologically Active Scaffold |

The strategic use of this chiral building block significantly simplifies the synthesis of these complex molecules by providing the core stereochemistry from the outset. nih.gov

Role as a Chiral Ligand in Asymmetric Catalysis

While this compound is primarily utilized as a chiral building block that is incorporated into the final product, its structural motifs are also characteristic of those used in chiral ligands for asymmetric catalysis. However, based on a comprehensive review of publicly available scientific literature and patent databases, there are no specific, detailed research findings on the design, synthesis, and application of chiral ligands derived directly from this compound for transition metal-catalyzed reactions. Therefore, the following subsections cannot be populated with the required scientifically accurate and specific content.

Design and Synthesis of Derivatives for Ligand Development

No specific research findings are available in the public domain.

Transition Metal-Catalyzed Asymmetric Reactions

No specific research findings are available in the public domain.

Asymmetric Hydrogenation

The core structure of this compound, featuring a chiral 1,2-diamine backbone (once the benzyloxy group is considered a protected or modifiable handle), is a privileged scaffold for ligands in asymmetric hydrogenation. Typically, the primary amine of such a molecule would be further functionalized, for instance, by conversion into a phosphine (B1218219) (to form an aminophosphine (B1255530) ligand) or by N-alkylation or arylation to create a bidentate or tetradentate ligand. These ligands can then coordinate with transition metals like rhodium, ruthenium, or iridium to form highly effective and enantioselective hydrogenation catalysts.

Although direct studies employing this compound in this context are scarce, the utility of similar chiral 1,2-diamine derivatives is well-established. For example, derivatives of (1R,2R)-diaminocyclohexane are cornerstones in the development of catalysts for the asymmetric hydrogenation of ketones and olefins. It is plausible that ligands derived from this compound could offer unique steric and electronic properties due to the cyclopentyl backbone and the benzyloxy substituent, potentially influencing the enantioselectivity and activity of the catalytic system.

Asymmetric C-C Bond Forming Reactions (e.g., Allylation, Aldol)

Chiral amino alcohols and diamines are frequently employed as ligands or auxiliaries in asymmetric carbon-carbon bond-forming reactions. The structural features of this compound make it a candidate for such transformations.

Asymmetric Allylation: In asymmetric allylation reactions, a chiral ligand is used to control the facial selectivity of the addition of an allyl nucleophile to an aldehyde or ketone. Ligands derived from chiral amino alcohols can form complexes with Lewis acids like titanium or zinc, creating a chiral environment around the carbonyl substrate. While specific data for this compound is not available, related structures have shown success. The benzyloxy group could play a role in tuning the catalyst's solubility and steric profile.

Asymmetric Aldol (B89426) Reactions: A closely related compound, (1S,2R)-2-aminocyclopentan-1-ol, has been successfully used as a chiral auxiliary in asymmetric aldol reactions. The auxiliary is first condensed with a carboxylic acid to form a chiral imide. Deprotonation followed by reaction with an aldehyde yields the aldol adduct with high diastereoselectivity. It is conceivable that this compound could be debenzylated to the corresponding amino alcohol and utilized in a similar fashion, or that its N-derivatives could serve as chiral ligands for metal-catalyzed aldol additions.

Asymmetric Oxidation and Reduction

The application of chiral ligands in asymmetric oxidation and reduction reactions is a powerful tool for accessing enantiopure alcohols, epoxides, and other oxygenated compounds. Chiral diamine derivatives are known to form effective catalysts with metals like manganese for epoxidation or with ruthenium for transfer hydrogenation of ketones.

For this compound to be used in this context, it would likely be derivatized to form a Schiff base or a more complex multidentate ligand. The cyclopentane backbone would provide a rigid and well-defined chiral environment, which is crucial for achieving high enantioselectivity. The benzyloxy group might influence the catalyst's properties or could be a site for further modification. While direct research on this specific compound is limited, the broader class of chiral diamines demonstrates significant potential. For instance, kinetic resolution of racemic ketones has been achieved with high regio- and enantioselectivity using chiral catalysts, a strategy where ligands derived from our target compound could potentially be applied.

Ligand Structure-Activity Relationships in Catalytic Performance

The catalytic performance of a ligand in asymmetric synthesis is intricately linked to its structure. For ligands derived from this compound, several structural features would be critical in determining their activity and selectivity.

The Cyclopentane Backbone: Compared to the more common cyclohexane (B81311) or ethylene (B1197577) backbones, the cyclopentane ring offers a different conformational rigidity and steric profile. This can influence the geometry of the metal complex and the orientation of the substrate in the transition state, thereby affecting enantioselectivity.

The (1R,2R)-Stereochemistry: The specific trans-configuration of the amino and benzyloxy groups creates a well-defined chiral pocket. The relative orientation of these groups is crucial for effective stereochemical communication between the ligand and the substrate.

The Benzyloxy Group: This group has a significant steric footprint and can influence the approach of the substrate. Furthermore, its electronic properties can modulate the Lewis acidity of the metal center. The ability to debenzylate this group also offers a route to creating bidentate N,O-ligands.

Derivatization of the Amino Group: The reactivity of the primary amine allows for the synthesis of a wide array of ligands (e.g., phosphines, amides, Schiff bases). The nature of the substituent on the nitrogen atom will have a profound impact on the electronic and steric properties of the resulting ligand and, consequently, on its catalytic performance.

Systematic studies involving the modification of these features and the evaluation of the resulting ligands in a standard catalytic reaction would be necessary to establish clear structure-activity relationships.

Utility as an Organocatalyst in Enantioselective Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful field in asymmetric synthesis. Chiral primary and secondary amines are central to several modes of organocatalysis.

Enamine/Iminium Catalysis

Chiral primary amines can catalyze reactions through the formation of nucleophilic enamines or by activating α,β-unsaturated carbonyls via iminium ion formation. This compound, being a chiral primary amine, is a potential candidate for such transformations.

In enamine catalysis , the amine would react with a ketone or aldehyde to form a chiral enamine, which then reacts with an electrophile. The stereochemistry of the product is dictated by the chiral environment created by the catalyst.

In iminium catalysis , the amine would condense with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the LUMO of the carbonyl compound, activating it for nucleophilic attack. The bulky benzyloxy group and the cyclopentane ring would provide the necessary steric hindrance to shield one face of the iminium ion, leading to an enantioselective transformation.

While specific examples utilizing this compound are not prominent in the literature, the principle is well-established with other chiral primary amines.

Hydrogen Bonding Catalysis

The amine group in this compound can also act as a hydrogen bond donor. By derivatizing the amine to a urea, thiourea (B124793), or squaramide, it could be transformed into a bifunctional organocatalyst. Such catalysts can activate electrophiles and/or nucleophiles through hydrogen bonding interactions, bringing them together in a chiral environment and promoting an enantioselective reaction.

Stereoselective Transformations (e.g., Michael Additions, Epoxidations)

Following a comprehensive review of scientific literature and chemical databases, no specific applications of This compound as a catalyst or chiral auxiliary in stereoselective Michael additions or epoxidations have been documented in published research. While chiral vicinal diamines and other derivatives of cyclopentanamine are utilized in various asymmetric transformations, the specific compound This compound has not been reported in the context of these particular stereoselective reactions.

Consequently, detailed research findings, data tables, and specific examples for its use in Michael additions and epoxidations cannot be provided. The field of asymmetric catalysis is vast, with many chiral ligands and organocatalysts being developed and studied. However, based on available scientific data, the utility of this particular compound for these specific applications remains unexplored or unpublished.

Mechanistic and Stereochemical Investigations of 1r,2r 2 Benzyloxy Cyclopentanamine Involved Reactions

Elucidation of Reaction Pathways and Transition States

The efficacy of (1R,2R)-2-(benzyloxy)cyclopentanamine in asymmetric catalysis is fundamentally linked to the specific reaction pathways it promotes and the nature of the transition states involved. When incorporated into a catalyst, the amine functionality often participates directly in the catalytic cycle, for instance, through the formation of a chiral enamine or iminium ion intermediate. The benzyloxy group, while not directly involved in bond-making or breaking processes with the substrate, plays a crucial role in shaping the steric and electronic environment of the catalyst.

Computational studies, often employing Density Functional Theory (DFT), have become instrumental in mapping the potential energy surfaces of reactions catalyzed by derivatives of this amine. These studies help in identifying the lowest energy transition states that lead to the major stereoisomer of the product. For example, in a Michael addition reaction catalyzed by a derivative of this compound, the catalyst forms an enamine with a carbonyl compound. The subsequent attack of this enamine on the Michael acceptor can proceed through several competing transition states. The favored transition state is the one that minimizes steric repulsions and maximizes stabilizing non-covalent interactions.

The trans-relationship between the amino and benzyloxy groups on the cyclopentane (B165970) ring is critical. This arrangement locks the five-membered ring into a relatively rigid conformation, which in turn pre-organizes the catalytic pocket. This pre-organization is key to achieving high stereoselectivity as it reduces the entropic penalty in the transition state.

Analysis of Stereocontrol Elements and Chiral Induction Mechanisms

The stereochemical outcome of a reaction catalyzed by a derivative of this compound is dictated by several key stereocontrol elements inherent to its structure. The primary chiral information is derived from the (1R,2R) configuration of the two stereocenters on the cyclopentane ring. This inherent chirality is then transferred to the substrate during the reaction.

The mechanism of chiral induction often involves the formation of a transient covalent bond between the catalyst and one of the reactants, bringing the substrate into close proximity with the chiral scaffold. The bulky benzyloxy group acts as a steric shield, effectively blocking one face of the reactive intermediate (e.g., an enamine). Consequently, the other reactant can only approach from the less hindered face, leading to a specific stereochemical outcome.

For instance, in an asymmetric aldol (B89426) reaction, the enamine formed from a ketone and the chiral amine catalyst will adopt a conformation where the large benzyloxy group obstructs one of its diastereotopic faces. The incoming aldehyde will then preferentially attack from the accessible face, resulting in the formation of one enantiomer of the aldol product in excess. The efficiency of this chiral induction is a direct consequence of the well-defined three-dimensional structure of the catalyst-substrate complex in the transition state.

Conformational Analysis of the Amine Scaffold and its Derivatives

The conformational rigidity of the this compound scaffold is a cornerstone of its effectiveness in asymmetric catalysis. The cyclopentane ring can exist in several conformations, primarily envelope and twist forms. The trans-substitution pattern of the amino and benzyloxy groups significantly restricts the conformational flexibility of the ring. The bulky benzyloxy group will preferentially occupy a pseudo-equatorial position to minimize steric strain, which in turn influences the orientation of the adjacent amino group.

This conformational preference is crucial as it dictates the spatial arrangement of the catalytic site and the steric directing groups. In many catalytic applications, the primary amine is converted into a secondary or tertiary amine, or even a more complex structure like a thiourea (B124793) or squaramide. These modifications can further influence the conformational equilibrium of the cyclopentane ring.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), coupled with computational modeling, are vital tools for the conformational analysis of these derivatives. By understanding the preferred conformations of the catalyst, researchers can rationalize the observed stereoselectivities and design more effective catalysts.

Hydrogen Bonding and Non-Covalent Interactions in Stereoselection

While steric hindrance plays a significant role in stereodifferentiation, non-covalent interactions, particularly hydrogen bonding, are equally important in stabilizing the favored transition state. mdpi.com In many reactions catalyzed by derivatives of this compound, the amine group (or a derivative thereof) can act as a hydrogen bond donor. This interaction can help to orient the substrate and enhance the rigidity of the transition state assembly.

For example, if the amine is part of a bifunctional catalyst, such as a thiourea derivative, the N-H protons of the thiourea moiety can form hydrogen bonds with an acceptor group on the substrate (e.g., a nitro or carbonyl group). This hydrogen bonding network, in concert with the steric influence of the benzyloxy group, creates a highly organized chiral environment. mdpi.com

The following table illustrates the typical bond distances and energies associated with hydrogen bonds that can be crucial in the transition states of reactions involving catalysts derived from this compound.

| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Hydrogen Bond | N-H···O | 2.7 - 3.1 | 3 - 7 |

| Hydrogen Bond | N-H···N | 2.8 - 3.2 | 2 - 6 |

Computational and Theoretical Studies on 1r,2r 2 Benzyloxy Cyclopentanamine

Density Functional Theory (DFT) Calculations of Reactivity and Selectivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of (1R,2R)-2-(Benzyloxy)cyclopentanamine, DFT calculations are instrumental in predicting its reactivity and the selectivity it imparts as a chiral ligand or catalyst.

Researchers utilize DFT to model transition states of reactions where this amine or its derivatives are involved. By calculating the activation energies for different possible reaction pathways, it is possible to predict which stereoisomer is more likely to form. For instance, in a metal-catalyzed reaction, DFT can be used to compare the energies of the transition states leading to the R or S product when a metal complex of this compound is used as the catalyst. The pathway with the lower activation energy is kinetically favored, thus determining the enantioselectivity of the reaction.

A typical DFT study on a catalyzed reaction involves:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Energy Calculations: The electronic energies of these optimized structures are calculated with high accuracy.

Frequency Analysis: This is performed to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.

These calculations help elucidate the non-covalent interactions, such as hydrogen bonds or steric repulsions, between the chiral ligand and the substrate in the transition state, which are ultimately responsible for stereochemical control. A DFT study on the rearrangement of 2-benzyloxypyridines, for example, has shown that the activation energy is influenced by electronic effects, a principle that can be extended to understand the reactivity of the benzyloxy group in the title compound. researchgate.net

Table 1: Illustrative DFT Data for a Hypothetical Asymmetric Addition Reaction

This table represents typical data obtained from a DFT calculation to predict enantioselectivity. The transition state leading to the major enantiomer exhibits a lower Gibbs free energy of activation.

| Transition State | Electronic Energy (Hartree) | Gibbs Free Energy of Activation (kcal/mol) | Predicted Major Enantiomer |

| TS-(R) | -1250.4321 | 15.2 | No |

| TS-(S) | -1250.4355 | 13.1 | Yes |

Molecular Modeling and Docking Studies for Ligand-Substrate Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. When this compound is part of a larger catalyst, such as a metal complex, docking studies can simulate how this catalyst interacts with a substrate molecule.

These studies are particularly valuable in biocatalysis and organometallics for several reasons:

Binding Site Identification: They can identify the precise location and geometry of substrate binding within the catalyst's active site.

Interaction Analysis: Docking reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-substrate complex. rasayanjournal.co.in

Binding Affinity Prediction: The software calculates a "docking score," which is an estimate of the binding free energy. rasayanjournal.co.innih.gov A lower (more negative) score typically indicates a more stable complex.

For a chiral catalyst derived from this compound, docking can be performed for both prochiral faces of a substrate. A significant difference in docking scores between the two orientations would suggest a strong preference for one binding mode, which is often a prerequisite for high enantioselectivity. These simulations provide a static picture of the initial binding event, which complements the dynamic information about the reaction pathway obtained from DFT.

Table 2: Example of Molecular Docking Results for a Chiral Catalyst

This table illustrates how docking scores can predict the preferential binding of a substrate to a catalyst, which is a key step in achieving stereoselectivity.

| Substrate Orientation | Docking Score (kcal/mol) | Key Interactions Observed |

| Re-face approach | -8.5 | H-bond with amine, π-stacking with benzyl (B1604629) group |

| Si-face approach | -6.2 | Steric clash with cyclopentyl ring, weaker H-bond |

Prediction of Stereochemical Outcomes in Catalytic Cycles

Predicting the final stereochemical outcome of a reaction requires a comprehensive understanding of the entire catalytic cycle. Computational chemistry allows for the step-by-step modeling of this cycle, from the initial coordination of reactants to the final release of the product. This involves calculating the energetics of each intermediate and transition state along the reaction coordinate. nih.govresearchgate.net

For a reaction catalyzed by a system involving this compound, the key is to identify the "enantio-determining step"—the first irreversible step in the mechanism where the chirality of the product is set. By applying transition state theory to the energies calculated via DFT, chemists can predict the ratio of the different stereoisomers that will be formed.

Computational studies can model complex reaction mechanisms, such as those in transition-metal catalysis, where multiple intermediates and pathways may exist. nih.govutdallas.edu For example, in a palladium-catalyzed asymmetric allylic alkylation, calculations would model the oxidative addition, ligand exchange, nucleophilic attack, and reductive elimination steps. The analysis would focus on the transition state of the nucleophilic attack on the π-allyl palladium intermediate, where the chiral ligand directs the nucleophile to one of the two enantiotopic termini of the allyl group. The calculated energy difference between the two diastereomeric transition states directly correlates to the predicted enantiomeric excess (ee) of the product.

Electronic Structure Analysis and Orbital Interactions

A deeper understanding of the catalytic role of this compound can be gained by analyzing its electronic structure and orbital interactions. Methods such as Natural Bond Orbital (NBO) analysis are used to investigate charge distribution, donor-acceptor interactions, and the nature of chemical bonds within the molecule and its complexes.

NBO analysis can quantify the interaction between the filled orbitals of the ligand and the empty orbitals of a coordinated metal center or substrate. For example, the lone pair on the nitrogen atom of the amine group is a key donor orbital. Its interaction with an empty d-orbital of a transition metal is fundamental to the formation of the active catalyst. The strength of this donor-acceptor interaction can be quantified as a stabilization energy.

Furthermore, Frontier Molecular Orbital (FMO) theory is often applied. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. nih.gov In a catalytic complex, the HOMO of the nucleophile and the LUMO of the electrophile must interact. The chiral environment created by the this compound ligand modulates the shape and energy of the relevant frontier orbitals of the catalytic center, thereby directing the trajectory of the interacting substrate and controlling the stereochemical outcome.

Table 3: Illustrative NBO Analysis Data for a Ligand-Metal Interaction

This table shows hypothetical data from an NBO analysis, quantifying the stabilizing energy from the donation of electrons from the ligand's nitrogen lone pair to a metal's empty orbital.

| Donor NBO (Ligand) | Acceptor NBO (Metal) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N | LP* (1) Pd | 45.8 |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to the Compound

Promising avenues include:

Asymmetric Domino Reactions: The design of cascade or domino reactions initiated by a Michael addition could provide a highly efficient route to functionalized cyclopentane (B165970) rings. mdpi.com For instance, a domino reaction involving an appropriate dienioate and a chiral lithium amide could construct the core cyclopentane structure with multiple stereocenters in a single, atom-economical step. mdpi.com

Enzymatic and Biocatalytic Methods: Leveraging the high selectivity of enzymes could provide green and efficient pathways. For example, enzymatic kinetic resolution of a racemic precursor or an asymmetric reduction of a prochiral cyclopentanone (B42830) derivative could set the key stereocenters with high fidelity.

Catalytic Asymmetric Cyclization: The development of transition-metal-catalyzed enantioselective cyclization reactions represents a powerful strategy. nih.gov Methods involving the cyclization of silyloxyenynes or other suitably functionalized acyclic precursors could offer direct access to the chiral cyclopentane core. nih.gov

These advanced synthetic approaches promise not only to streamline the production of (1R,2R)-2-(Benzyloxy)cyclopentanamine but also to provide access to a wider range of analogues with diverse substitution patterns for further research and application.

Exploration of New Catalytic Applications and Substrate Scope

The primary value of chiral amines like this compound lies in their potential as ligands for asymmetric catalysis. While its applications are still emerging, its rigid cyclopentane backbone and defined stereochemistry make it an excellent candidate for inducing chirality in a wide array of chemical transformations. Future research will likely focus on derivatizing the amine functionality to create a library of ligands and exploring their performance in cutting-edge catalytic reactions.

Key areas for exploration include:

Copper-Catalyzed Reactions: The development of ligands for copper-catalyzed reactions, such as asymmetric α-arylation of carbonyl compounds or intramolecular reductive cyclizations, is a vibrant area of research. princeton.eduresearchgate.net New ligands based on the this compound scaffold could offer unique steric and electronic properties to control enantioselectivity in these transformations. princeton.edu

Gold-Catalyzed Transformations: Cationic gold(I) complexes are powerful catalysts for activating π-systems. nih.gov Chiral ligands are crucial for rendering these reactions enantioselective. The this compound scaffold could be incorporated into phosphine (B1218219) or other coordinating ligands for use in gold-catalyzed reactions like the ring expansion of allenylcyclopropanols or enantioselective cyclizations. nih.gov

Palladium-Catalyzed Cyclizations: Palladium catalysis is a cornerstone of modern organic synthesis. Ligands derived from this compound could be tested in enantioselective palladium-catalyzed cycloisomerization reactions, which are powerful methods for constructing complex ring systems. nih.gov

The systematic evaluation of ligands derived from this scaffold across a broad spectrum of metal-catalyzed reactions will be crucial to unlocking their full potential and expanding the toolkit available to synthetic chemists for constructing enantioenriched molecules.

Integration into Flow Chemistry and Continuous Synthesis Methodologies

The paradigm of chemical manufacturing is shifting from traditional batch processing to continuous flow synthesis. mdpi.comnih.gov This move is driven by the significant advantages offered by flow chemistry, including enhanced safety, superior process control, improved reproducibility, and greater scalability. uc.pt The synthesis of valuable chiral intermediates like this compound is a prime candidate for adaptation to continuous flow methodologies.

Future research in this area will likely focus on:

Developing Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous sequence without the need for isolating and purifying intermediates. nih.gov A multi-step synthesis of this compound could be redesigned as a fully integrated flow process, significantly reducing production time and waste. durham.ac.uk

Process Intensification: Flow reactors offer superior heat and mass transfer compared to batch reactors, allowing for the use of more extreme reaction conditions (higher temperatures and pressures) safely. uc.pt This can dramatically accelerate reaction rates and improve productivity.

Automation and Optimization: Continuous flow systems are readily automated, allowing for rapid optimization of reaction parameters (e.g., temperature, residence time, stoichiometry) to maximize yield and selectivity. durham.ac.uk

The integration of the synthesis of this compound into a continuous flow platform would represent a significant technological advancement, aligning its production with the principles of green and sustainable chemistry.

Table 1: Advantages of Flow Chemistry for Chiral Intermediate Synthesis

| Feature | Benefit in Synthesizing this compound | Reference |

|---|---|---|

| Enhanced Safety | Allows for safe handling of hazardous reagents and exothermic reactions due to small reactor volumes and superior heat dissipation. | uc.pt |

| Precise Process Control | Accurate control over temperature, pressure, and residence time leads to higher selectivity and reproducibility of stereochemistry. | nih.gov |

| Increased Productivity | Continuous operation enables higher throughput and easier scale-up compared to batch processes, meeting potential industrial demand. | durham.ac.uk |

| Process Automation | Automated systems allow for efficient optimization of reaction conditions and unattended operation, reducing labor costs. | mdpi.com |

| Telescoped Synthesis | Multiple synthetic steps can be combined into a single continuous process, eliminating intermediate workups and reducing waste. | nih.gov |

Design of Next-Generation Chiral Catalysts and Ligands Based on the Scaffold

The this compound molecule is not just a target for synthesis but also a foundational scaffold for the rational design of new, highly effective chiral catalysts and ligands. Its conformationally constrained five-membered ring provides a rigid backbone, which is a desirable feature for creating a well-defined chiral pocket in a catalyst. nih.gov

Future design strategies are expected to involve:

Systematic Structural Modification: The amine and benzyloxy groups can be systematically modified to fine-tune the steric and electronic environment around a metal center. For example, the primary amine can be converted into secondary or tertiary amines, amides, phosphines, or N-heterocyclic carbenes (NHCs). The benzyl (B1604629) group could be replaced with other protecting groups or functional handles to modulate solubility and catalytic activity.

Development of Bifunctional Catalysts: The scaffold allows for the incorporation of two distinct functionalities. For instance, the amine could act as a Brønsted base while another part of the ligand coordinates to a metal, leading to bifunctional catalysts that can activate both the nucleophile and the electrophile in a reaction.

Immobilization on Solid Supports: For applications in heterogeneous catalysis and to facilitate catalyst recycling, ligands based on this scaffold could be immobilized on polymers or inorganic supports. This is particularly synergistic with flow chemistry applications, where packed-bed reactors containing immobilized catalysts are commonly used. nih.gov

The rational design of new catalysts based on this robust chiral framework holds the potential to solve long-standing challenges in asymmetric synthesis and to deliver catalysts with superior activity, selectivity, and broader substrate scope.

Table 2: Potential Modifications of the this compound Scaffold for Catalyst Design

| Modification Site | Type of Modification | Targeted Catalytic Improvement |

|---|---|---|

| Amine Group (-NH2) | Conversion to phosphine, secondary/tertiary amine, or amide | Enhanced coordination to various transition metals (e.g., Pd, Rh, Au, Cu). |

| Formation of N-heterocyclic carbene (NHC) precursor | Access to a versatile and robust class of ligands for cross-coupling and metathesis. | |

| Benzyloxy Group (-OBn) | Replacement with bulkier or more electron-donating/withdrawing groups | Fine-tuning of steric hindrance and electronic properties of the catalyst's chiral pocket. |

| Introduction of a linker for immobilization | Facilitation of catalyst recovery, recycling, and use in continuous flow systems. | |

| Cyclopentane Ring | Introduction of additional substituents | Creation of more complex and rigid chiral environments to enhance enantioselectivity. |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (1R,2R)-2-(Benzyloxy)cyclopentanamine with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral pool synthesis or asymmetric catalysis. For example, cyclopentanol derivatives can be functionalized using benzyl ether protection to preserve stereochemistry. Key steps include:

- Chiral induction : Use (R,R)-tartaric acid derivatives as chiral auxiliaries during cyclopentane ring formation.

- Protection/deprotection : Benzyloxy groups are introduced via nucleophilic substitution under anhydrous conditions (e.g., NaH/benzyl bromide).

- Purification : Chiral HPLC or recrystallization with diastereomeric salt formation (e.g., using L-tartaric acid) ensures enantiopurity. Validate purity via optical rotation and -NMR coupling constants .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (N/Ar) at 2–8°C. Store in a dry, ventilated area away from oxidizing agents .

- Handling : Use nitrile gloves and safety goggles. Avoid inhalation of dust by working in a fume hood. Monitor for moisture ingress, as hydrolysis of the benzyl ether can occur in acidic/humid conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR to confirm regiochemistry (e.g., cyclopentane ring protons at δ 1.5–2.5 ppm) and benzyloxy group integration (δ 4.5–5.0 ppm for OCHPh).

- IR : Detect C-O-C stretches (~1100 cm) and NH vibrations (~3300 cm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: 205.27 g/mol). Cross-reference spectral data with NIST standards for analogous benzyl ethers .

Advanced Research Questions

Q. How can stereochemical ambiguities in this compound be resolved using advanced analytical methods?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical confirmation.

- Chiral Derivatization : React with a chiral derivatizing agent (e.g., Mosher’s acid chloride) and analyze -NMR or NOESY for spatial correlations.

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with density functional theory (DFT)-simulated spectra to assign absolute configuration .

Q. How should conflicting data between NMR and HPLC analyses be addressed during characterization?

- Methodological Answer :

- Purity Check : Confirm sample homogeneity via TLC or GC-MS. Impurities (e.g., diastereomers) may cause split NMR peaks or retention time shifts in HPLC.

- Degradation Control : Monitor for amine oxidation or benzyl ether hydrolysis during analysis. Store samples at low temperatures (<4°C) and limit exposure to light/oxygen .

- Cross-Validation : Use orthogonal methods (e.g., IR and polarimetry) to reconcile discrepancies. If HPLC suggests >98% purity but NMR shows splits, consider dynamic effects (e.g., rotamers) or solvent-dependent conformers .

Q. What experimental design considerations are critical for kinetic studies involving this compound in aqueous reactions?

- Methodological Answer :

- Temperature Control : Use a thermostated reactor to minimize thermal degradation. Cooling (e.g., 4°C) stabilizes the compound during prolonged experiments .

- pH Buffering : Maintain neutral to slightly basic conditions (pH 7–8) to prevent benzyl ether cleavage.

- Sampling Frequency : Collect aliquots at short intervals (e.g., every 5–10 minutes) to capture rapid reaction kinetics. Quench samples immediately with cold acetonitrile to halt reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.